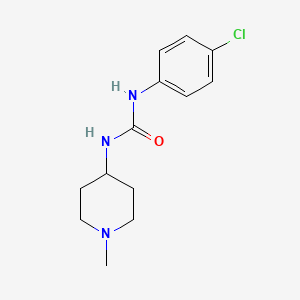

![molecular formula C20H30N4O B4614524 N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-3-methylbutanamide](/img/structure/B4614524.png)

N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-3-methylbutanamide

Overview

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including compounds similar to N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-3-methylbutanamide, typically involves the formation of the benzimidazole core followed by functionalization at various positions to introduce different substituents. This can include the attachment of piperidine or piperazine rings, ethyl groups, and other modifications to enhance the compound's pharmacological profile or chemical properties. For instance, Zarrinmayeh et al. (1998) demonstrated the synthesis of novel benzimidazoles as selective neuropeptide Y Y1 receptor antagonists, highlighting the importance of the piperidinylalkyl groups at N-1 for affinity enhancement (Zarrinmayeh et al., 1998).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-3-methylbutanamide, often features a planar benzimidazole core with various substituents that can influence the molecule's physicochemical and biological properties. Structural studies, such as X-ray crystallography, provide insights into the conformation and stereochemistry of these compounds, which are crucial for understanding their interaction with biological targets. Karaca et al. (2005) reported on the crystal structure of a benzimidazole derivative, emphasizing the role of hydrogen-bonding interactions in stabilizing the compound's structure (Karaca et al., 2005).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions that modify their structure and properties. For instance, reactions involving nucleophilic substitution, oxidation, and reduction can be employed to introduce or modify functional groups within the benzimidazole framework. The reactivity of benzimidazole N-oxides, as studied by Takahashi and Kanō (1968), illustrates the potential for chemical transformations that can enhance the compound's utility in different applications (Takahashi & Kanō, 1968).

Scientific Research Applications

Antihistaminic Activity

Research has identified benzimidazole derivatives exhibiting significant antihistaminic activities. These compounds, including structures similar to N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-3-methylbutanamide, have been tested for H1-antihistaminic activity in vitro and in vivo, revealing potent antihistaminic properties. The oxygen atom in certain substituents plays a crucial role in enhancing this activity, especially in vivo conditions (Iemura et al., 1986).

Neuropeptide Y Y1 Receptor Antagonism

Novel benzimidazoles have been synthesized and evaluated as selective neuropeptide Y (NPY) Y1 receptor antagonists, aiming at the development of antiobesity drugs. These compounds, through structural-activity relationship (SAR) studies, demonstrated high affinity for the Y1 receptor, indicating potential for obesity treatment (Zarrinmayeh et al., 1998).

Corrosion Inhibition

Benzimidazole derivatives have also been investigated for their corrosion inhibitory effects on steel in acidic solutions. These compounds, including structures related to N-[1-ethyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]-3-methylbutanamide, show high efficiency in preventing corrosion, attributing to their ability to form protective layers on metal surfaces (Yadav et al., 2016).

Aromatase Inhibition

The synthesis and evaluation of benzimidazole derivatives for their activity as aromatase inhibitors have been explored. These compounds have shown promising results in inhibiting estrogen biosynthesis, which is crucial for the treatment of hormone-dependent breast cancer (Hartmann & Batzl, 1986).

NMDA Antagonist

Certain benzimidazole derivatives have been characterized as novel, selective NMDA antagonists. These compounds offer potential therapeutic benefits in neurological conditions, demonstrating activity-dependent blockade of NMDA receptors, which is significant for neuroprotective strategies (Gill et al., 2002).

properties

IUPAC Name |

N-[1-ethyl-2-(piperidin-1-ylmethyl)benzimidazol-5-yl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O/c1-4-24-18-9-8-16(21-20(25)12-15(2)3)13-17(18)22-19(24)14-23-10-6-5-7-11-23/h8-9,13,15H,4-7,10-12,14H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHIQESGUBGGREE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CC(C)C)N=C1CN3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,6-dichloro-4-{[1-(4-ethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4614469.png)

![ethyl 2-({[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4614482.png)

![4-[(4-biphenylylmethylene)amino]-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4614489.png)

![N,N-diethyl-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4614491.png)

![2-{[(4-sec-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4614494.png)

![4-ethoxybenzaldehyde (5-{[2-(2-adamantyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B4614501.png)

![N-{[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4614510.png)

![2-[({3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4614521.png)

![4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid](/img/structure/B4614526.png)

![1-(2-methylphenyl)-5-[(5-nitro-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4614533.png)